Ansofaxine Ansofaxine Ansofaxine is under investigation in clinical trial NCT02271412 (Multiple Ascending Dose Study in Healthy Subjects to Evaluate the Safety, Tolerability, and Pharmacokinetics of LY03005).
Brand Name: Vulcanchem
CAS No.: 916918-80-4
VCID: VC0545561
InChI: InChI=1S/C24H31NO3/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24/h7-14,22,27H,4-6,15-17H2,1-3H3
SMILES: CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O
Molecular Formula: C24H31NO3
Molecular Weight: 381.5 g/mol

Ansofaxine

CAS No.: 916918-80-4

Cat. No.: VC0545561

Molecular Formula: C24H31NO3

Molecular Weight: 381.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ansofaxine - 916918-80-4

Specification

CAS No. 916918-80-4
Molecular Formula C24H31NO3
Molecular Weight 381.5 g/mol
IUPAC Name [4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate
Standard InChI InChI=1S/C24H31NO3/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24/h7-14,22,27H,4-6,15-17H2,1-3H3
Standard InChI Key QKYBZJLEMOZFFU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O
Appearance Solid powder

Introduction

Pharmacological Profile and Mechanism of Action

Ansofaxine functions as a potent inhibitor of the 5-HT transporter (SERT), NE transporter (NET), and DA transporter (DAT), with binding affinities (Ki values) of 2.3 nM, 3.1 nM, and 0.8 nM, respectively . Unlike conventional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), its balanced triple action enhances monoaminergic neurotransmission across multiple pathways. Microdialysis studies in rats demonstrate that acute and chronic administration increases extracellular DA concentrations by 200–300% compared to baseline, exceeding the dopaminergic effects of desvenlafaxine by 2–3 fold .

Clinical Efficacy in Major Depressive Disorder

Phase 2 Dose-Finding Trial

A randomized, double-blind, placebo-controlled phase 2 trial (N=255) evaluated four fixed doses (40–160 mg/day) over six weeks . The primary endpoint—change in Hamilton Depression Rating Scale (HAMD-17) scores—showed statistically significant improvements across all doses versus placebo (Table 1).

Table 1: Efficacy Outcomes in Phase 2 Trial (Week 6)

Dose (mg/day)LSMEAN ΔHAMD-17Difference vs. Placebo (95% CI)P-value
Placebo-9.71
40-12.46-2.92 (-6.09, 0.24)0.0447
80-12.62-3.08 (-6.22, 0.05)0.0447
120-11.97-2.43 (-5.56, 0.70)0.0447
160-13.23-3.69 (-6.85, -0.52)0.0447

Notably, symptom reduction became statistically significant by week 1, suggesting rapid onset . Response rates (≥50% HAMD-17 reduction) reached 54.9% in the 160 mg group versus 32.7% for placebo .

Phase 3 Confirmatory Trial

The pivotal phase 3 trial (N=588) compared 80 mg and 160 mg doses over eight weeks . Using the Montgomery-Åsberg Depression Rating Scale (MADRS), both doses demonstrated superior efficacy:

Table 2: Phase 3 MADRS Score Reductions

GroupBaseline MADRSΔMADRS (Week 8)P-value vs. Placebo
Placebo34.2-14.6
Ansofaxine 8034.5-20.0<0.0001
Ansofaxine 16034.7-19.9<0.0001

Remission rates (MADRS ≤10) reached 42.3% and 41.9% for 80 mg and 160 mg, respectively, versus 24.8% for placebo . Subgroup analyses revealed consistent benefits across patients with anxiety symptoms and treatment-resistant depression .

Emerging Applications in Oncology

Preclinical studies reveal ansofaxine’s potential as an immunomodulatory agent in colorectal cancer . In CT26 tumor-bearing mice, 14-day treatment (10 mg/kg) induced:

Table 3: Immunological Effects in Murine CT26 Model

ParameterChange vs. ControlP-value
Serum DA Increase+142%<0.01
Tumor CD8+ T Cell Infiltration+38%<0.05
M1 Macrophage Polarization+27%<0.01
NK Cell Activation+45%<0.001

Mechanistically, ansofaxine’s DA augmentation and 5-HT reduction reversed tumor microenvironment immunosuppression, enhancing anti-PD-1 therapy efficacy . Combination regimens achieved complete tumor regression in 20% of subjects, suggesting potential for depression-comorbidity cancer treatment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator